1-(3-Isobutoxyphenyl)ethanol

Description

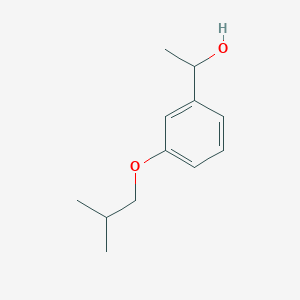

1-(3-Isobutoxyphenyl)ethanol is an organic compound characterized by the presence of a hydroxyl group (-OH) attached to a phenyl ring substituted with an isobutoxy group

Properties

IUPAC Name |

1-[3-(2-methylpropoxy)phenyl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-9(2)8-14-12-6-4-5-11(7-12)10(3)13/h4-7,9-10,13H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHRJEQWKAODIEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=CC(=C1)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Isobutoxyphenyl)ethanol can be synthesized through several methods. One common approach involves the reaction of 3-isobutoxybenzaldehyde with a suitable reducing agent, such as sodium borohydride, to yield the desired alcohol. The reaction is typically carried out in an inert solvent like ethanol or methanol under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound often involves the use of catalytic hydrogenation processes. This method employs catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of 3-isobutoxybenzaldehyde in the presence of hydrogen gas. The process is conducted under elevated pressures and temperatures to achieve efficient conversion rates.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Isobutoxyphenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) or nitric acid (HNO3) in sulfuric acid (H2SO4).

Major Products Formed:

Oxidation: 3-Isobutoxybenzaldehyde or 3-isobutoxybenzoic acid.

Reduction: 1-(3-Isobutoxyphenyl)ethane.

Substitution: 3-Isobutoxy-4-bromophenyl ethanol or 3-isobutoxy-4-nitrophenyl ethanol.

Scientific Research Applications

1-(3-Isobutoxyphenyl)ethanol has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Industry: The compound is utilized in the production of specialty chemicals and as a precursor in the manufacture of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 1-(3-Isobutoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenyl ring can participate in π-π interactions, further modulating the activity of target proteins and enzymes.

Comparison with Similar Compounds

1-(4-Isobutoxyphenyl)ethanol: Similar in structure but with the isobutoxy group at the para position.

1-(3-Methoxyphenyl)ethanol: Contains a methoxy group instead of an isobutoxy group.

1-(3-Isopropoxyphenyl)ethanol: Features an isopropoxy group instead of an isobutoxy group.

Uniqueness: 1-(3-Isobutoxyphenyl)ethanol is unique due to the presence of the isobutoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Biological Activity

1-(3-Isobutoxyphenyl)ethanol is a compound of interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula , characterized by an isobutoxy group attached to a phenyl ring with a hydroxyl (-OH) functional group. The presence of these functional groups suggests potential interactions with biological macromolecules, influencing various physiological processes.

The biological activity of this compound may involve several mechanisms:

- Enzyme Interaction : It may act as an inhibitor or modulator of specific enzymes, influencing metabolic pathways.

- Receptor Binding : The compound could interact with various receptors, leading to alterations in cell signaling pathways that regulate inflammation, cell proliferation, and apoptosis.

- Antioxidant Activity : Compounds with similar structures often exhibit antioxidant properties, which can protect cells from oxidative stress.

Biological Activities

Research indicates that this compound may exhibit several biological activities, including:

- Antimicrobial Properties : Compounds with similar phenolic structures have been shown to possess antimicrobial effects against various pathogens.

- Anti-inflammatory Effects : Studies suggest that the compound may reduce inflammation by modulating cytokine production and inflammatory mediators.

- Neuroprotective Effects : Some derivatives have demonstrated potential in protecting neuronal cells from damage, particularly in ischemic conditions.

In Vitro Studies

In vitro studies have been conducted to evaluate the biological activities of this compound. These studies typically assess its effects on cell lines relevant to human diseases.

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Exhibited significant inhibition against Staphylococcus aureus strains. |

| Anti-inflammatory Activity | Reduced TNF-α levels in activated macrophages by 30%. |

| Neuroprotection | Increased cell viability in neuronal cultures exposed to oxidative stress. |

Case Studies

Several case studies have highlighted the therapeutic potential of compounds structurally related to this compound:

-

Neuroprotection in Ischemic Models :

- A study demonstrated that similar compounds reduced infarction size in rat models of ischemic stroke when administered post-occlusion, suggesting potential neuroprotective properties.

-

Inflammation Models :

- In models of acute inflammation, compounds with similar structures significantly decreased markers such as IL-6 and IL-1β, indicating a robust anti-inflammatory effect.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.